molecular formula C₂₀H₇D₈BrN₆O B1140965 依曲韦林-d8 CAS No. 1142096-06-7

依曲韦林-d8

货号 B1140965
CAS 编号: 1142096-06-7
分子量: 443.33
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Etravirine-d8 is a deuterium-labeled version of Etravirine . Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used for the treatment of HIV-1 infections .


Molecular Structure Analysis

The molecular formula of Etravirine-d8 is C20H7D8BrN6O . The molecular weight is 441.31 . The structure of Etravirine-d8 includes a 2,6-diaminopyrimidine bearing a bromo substituent at position 5, a 4-cyano-2,6-dimethylphenoxy substituent at position 4, and a 4-cyanophenyl substituent attached to the 2-amino group .


Physical And Chemical Properties Analysis

Etravirine-d8 is a white to off-white solid . The molecular weight is 441.31 , and the molecular formula is C20H7D8BrN6O . More specific physical and chemical properties are not provided in the search results.

科学研究应用

HIV-1 Infection Treatment

Specific Scientific Field

This application falls under the field of Virology and Pharmacology , specifically in the treatment of HIV-1 infection.

Summary of the Application

Etravirine is a second-generation nonnucleoside reverse transcriptase inhibitor (NNRTI) that is approved for the treatment of adult human immunodeficiency virus (HIV)-infected patients with documented or suspected resistance to first-generation NNRTIs .

Methods of Application or Experimental Procedures

Etravirine has a flexible molecular structure that allows it to retain its activity against mutant HIV strains that exhibit resistance to first-generation agents . It is typically necessary to have 3 or more etravirine resistance-associated mutations before clinical resistance to etravirine .

Results or Outcomes

The safety and efficacy of etravirine are established in antiretroviral treatment-experienced patients in combination with antiretroviral regimens that contain darunavir/ritonavir . In phase III studies, cutaneous reactions occurred in 19% of treated patients and are the most commonly observed adverse event .

Bladder Cancer Therapy

Specific Scientific Field

This application falls under the field of Oncology and Pharmacology , specifically in the treatment of bladder cancer.

Summary of the Application

Etravirine (ETV) has been explored as a potential therapy for bladder cancer, addressing the critical need for innovative treatments in bladder cancer research .

Methods of Application or Experimental Procedures

The therapeutic efficacy of Etravirine (ETV) against UM-UC-5 bladder cancer cells was explored through a comprehensive assessment of their individual and combined effects across diverse time intervals .

Results or Outcomes

ETV emerges as the most potent drug, with a lowest IC 50 of 5.9 µM . A significant synergistic effect is evident in the ETV and RPV combination, especially at 48 and 72 h for low concentrations . These findings represent a substantial stride in advancing personalized medicine within cancer research .

Antiretroviral Treatment Regimens

Specific Scientific Field

This application falls under the field of Virology and Pharmacology , specifically in the development of antiretroviral treatment regimens.

Summary of the Application

Etravirine is active against wild-type and non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant HIV virus, and is indicated for use in third- or fourth-line antiretroviral treatment regimens .

Methods of Application or Experimental Procedures

Etravirine is used in combination with other antiretroviral agents for the treatment of HIV-1 infection in antiretroviral treatment-experienced adult patients, including those who have been treated with other NNRTIs .

Results or Outcomes

Etravirine has shown to be effective in patients who have failed prior treatment regimens, including those containing other NNRTIs . It has a unique resistance profile and retains activity against many NNRTI-resistant HIV-1 strains .

安全和危害

Etravirine-d8 is toxic and contains a pharmaceutically active ingredient . It can cause mild to moderate rash within the first 6 weeks of therapy, nausea, diarrhea, and peripheral neuropathy . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

Etravirine is currently reserved for use in third- or fourth-line antiretroviral treatment regimens . Despite similar pharmacokinetic and pharmacodynamic results compared with twice-daily dosing, larger studies are needed to fully support once-daily Etravirine dosing in treatment-naïve individuals . The future directions of Etravirine-d8 specifically are not detailed in the search results.

属性

IUPAC Name

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-2,6-dideuterio-3,5-bis(trideuteriomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i1D3,2D3,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGWGZALEOIKDF-SKJDFIQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])[2H])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727457
Record name 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis[(~2~H_3_)methyl](~2~H_2_)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etravirine-d8

CAS RN

1142096-06-7
Record name 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis[(~2~H_3_)methyl](~2~H_2_)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
JM Tiraboschi, J Niubo, E Ferrer… - Journal of …, 2013 - academic.oup.com
… The internal standard for the assay was a stable labelled compound (etravirine-D8) and all QC samples showed a percentage deviation from the expected values within acceptable …
Number of citations: 8 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。